Hpk1-IN-39

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hematopoietic progenitor kinase 1 inhibitor 39 is a compound that targets hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is known to negatively regulate immune cells, including T cells, B cells, and dendritic cells. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 39 enhances immune responses, making it a promising candidate for cancer immunotherapy .

Preparation Methods

The synthesis of hematopoietic progenitor kinase 1 inhibitor 39 involves several steps, including the use of structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. The synthetic route typically involves the preparation of isoindolone compounds, which are then modified to enhance their inhibitory activity against hematopoietic progenitor kinase 1 . Industrial production methods for hematopoietic progenitor kinase 1 inhibitor 39 are still under development, but they generally involve optimizing the synthetic route to improve yield and reduce production costs .

Chemical Reactions Analysis

Hematopoietic progenitor kinase 1 inhibitor 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties .

Scientific Research Applications

Hematopoietic progenitor kinase 1 inhibitor 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various signaling pathways. In biology, it is used to investigate the effects of hematopoietic progenitor kinase 1 inhibition on immune cell function. In medicine, hematopoietic progenitor kinase 1 inhibitor 39 is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the activation of T cells, B cells, and dendritic cells . In industry, hematopoietic progenitor kinase 1 inhibitor 39 is being developed as a drug candidate for the treatment of various cancers .

Mechanism of Action

The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 39 involves the inhibition of hematopoietic progenitor kinase 1 activity. Hematopoietic progenitor kinase 1 is a negative regulator of immune cell activation, and its inhibition leads to enhanced activation of T cells, B cells, and dendritic cells. This enhanced activation results in improved anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 39 a promising candidate for cancer immunotherapy .

Comparison with Similar Compounds

Hematopoietic progenitor kinase 1 inhibitor 39 is unique in its potent and selective inhibition of hematopoietic progenitor kinase 1. Similar compounds include other hematopoietic progenitor kinase 1 inhibitors, such as ISM9182A and NDI-101150, which also target hematopoietic progenitor kinase 1 but may have different pharmacokinetic properties and inhibitory activities . Hematopoietic progenitor kinase 1 inhibitor 39 stands out due to its high potency and selectivity, making it a valuable tool for studying hematopoietic progenitor kinase 1 signaling and a promising candidate for cancer immunotherapy .

Biological Activity

Hpk1-IN-39 is a small-molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that plays a critical role in immune regulation. HPK1 functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, making it an attractive target for immuno-oncology therapies. Below, we explore the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and therapeutic potential.

HPK1 negatively regulates immune responses by modulating key signaling pathways in T cells, B cells, and dendritic cells. It achieves this through phosphorylation of adaptor proteins such as LAT (Linker for Activation of T cells), SLP76, and PLCγ1, which dampen immune activation. Inhibition of HPK1 enhances TCR signaling, cytokine secretion (e.g., IL-2 and IFN-γ), and immune cell proliferation, thereby promoting antitumor immunity .

This compound specifically inhibits HPK1 kinase activity, leading to:

- Enhanced T-cell activation.

- Increased cytokine secretion.

- Improved resistance to immunosuppressive signals like PGE2 .

In Vitro Kinase Assays

This compound has been evaluated using Caliper Mobility Shift Assays to measure its inhibitory activity against HPK1:

- The compound demonstrated potent inhibition of HPK1 kinase activity with an IC50 in the low micromolar range.

- It showed selectivity for HPK1 over other kinases, minimizing off-target effects .

Animal Models

In preclinical tumor models:

- HPK1 inhibition enhanced antitumor immunity when combined with PD-1 blockade.

- Mice treated with this compound exhibited improved tumor control without signs of autoimmunity or overt toxicity .

Combination Therapy

This compound was tested in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies:

- Synergistic effects were observed, including increased infiltration of CD8+ T cells into tumors and suppression of tumor growth.

- The combination therapy achieved a tumor growth inhibition (TGI) rate of over 90% in some models .

Phase 1/2 Trials

Although data on this compound itself is limited, related compounds such as NDI-101150 have demonstrated promising results in clinical trials:

- In heavily pretreated renal cell carcinoma (RCC) patients, an objective response rate (ORR) of 18% was achieved with monotherapy.

- A disease control rate (DCR) of 65% was observed, with durable responses lasting over six months in some cases .

Safety Profile

This compound and similar inhibitors have shown acceptable safety profiles:

- Common adverse events include mild nausea, diarrhea, and fatigue.

- Grade ≥3 treatment-related adverse events occurred in less than 15% of patients .

Case Study: Immune Modulation

In one study involving a related inhibitor (NDI-101150):

- Patients exhibited increased CD8+ T-cell activation and cytokine secretion.

- Tumor biopsies revealed enhanced immune infiltration and reduced immunosuppressive cell populations .

This supports the hypothesis that HPK1 inhibitors can reprogram the tumor microenvironment to favor immune-mediated tumor clearance.

Comparison with Other HPK1 Inhibitors

| Compound | IC50 Value | Key Findings | Safety Profile |

|---|---|---|---|

| This compound | Low micromolar | Enhanced T-cell activation; synergy with PD-1 blockade | Minimal toxicity in preclinical studies |

| NDI-101150 | Not disclosed | 18% ORR in RCC; increased CD8+ T cells; broad immune activation | TRAEs in ~14% patients |

| DD205-291 | Not disclosed | Dose-dependent inhibition of SLP76; significant tumor suppression in mice | Low cardiotoxicity; wide safety window |

Potential Challenges

Despite its promise, challenges remain:

Properties

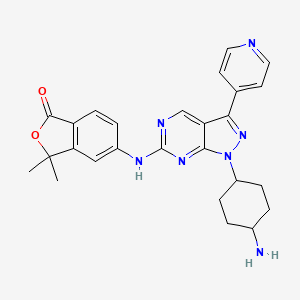

Molecular Formula |

C26H27N7O2 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

5-[[1-(4-aminocyclohexyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,3-dimethyl-2-benzofuran-1-one |

InChI |

InChI=1S/C26H27N7O2/c1-26(2)21-13-17(5-8-19(21)24(34)35-26)30-25-29-14-20-22(15-9-11-28-12-10-15)32-33(23(20)31-25)18-6-3-16(27)4-7-18/h5,8-14,16,18H,3-4,6-7,27H2,1-2H3,(H,29,30,31) |

InChI Key |

JQAMDXASOXXSKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC3=NC=C4C(=NN(C4=N3)C5CCC(CC5)N)C6=CC=NC=C6)C(=O)O1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.